Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules. The molecular formula of this compound is with a molecular weight of approximately 204.23 g/mol. Its Chemical Abstracts Service number is 533910-45-1, and it is also referred to by synonyms such as ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate .
This compound falls under the classification of pyrrolopyridines, which are bicyclic structures consisting of a pyrrole ring fused to a pyridine ring. It is commonly utilized in organic synthesis and medicinal chemistry due to its diverse pharmacological properties. The compound can be sourced from various chemical suppliers and is often used in research settings for the development of new therapeutic agents .
The synthesis of ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes:
Industrial production methods may adopt continuous flow reactors to enhance efficiency and yield while optimizing reaction conditions for scale-up.
The molecular structure of ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate features a fused ring system that contributes to its unique chemical properties. Key structural data includes:
The structural representation can be visualized through chemical drawing software or databases that provide detailed molecular information .
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate can participate in various chemical reactions typical for heterocyclic compounds, including:
These reactions are essential for exploring the compound's potential applications in drug discovery and development.
The mechanism of action for ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The compound's structure suggests potential activity in modulating signaling pathways relevant to various diseases, including cancer.
Research indicates that compounds with similar structures exhibit biological activities such as anti-inflammatory and anticancer effects, making this compound a candidate for further investigation in pharmacological studies .
Key physical and chemical properties of ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate include:
Safety data indicates potential hazards associated with handling this compound, including irritation upon contact with skin or eyes; appropriate safety precautions should be taken during use .
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:
The construction of the pyrrolo[3,2-b]pyridine core relies on precision cyclization techniques. Classical approaches employ Duff formylation, where hexamethylenetetramine (HMTA) in acetic acid mediates electrophilic formylation at the C3 position of 7-azaindole, achieving 75% yield for 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde [1]. Transition metal-catalyzed cyclizations offer superior regiocontrol: Palladium-catalyzed Cadogan reactions convert 2-nitro-3-(aminomethyl)pyridines into the core scaffold via reductive cyclization [4]. For bis-annulated systems, acid-catalyzed condensations between 6-azaindole-2-carboxylic acids and indole-2-carboxylic acids yield pentacyclic structures like pyrido[4'',3'':4',5']pyrrolo-[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione, validated against cancer cell lines .
Table 1: Cyclization Methods for Pyrrolo[3,2-b]Pyridine Synthesis
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Duff Formylation | HMTA, 33% AcOH, reflux | 75 | Selective C3 functionalization |
Cadogan Reductive Cyclization | Pd/C, PPh₃, reflux | 60–85 | Compatible with nitroarene precursors |
Diethyl Oxalate Condensation | t-BuOK, diethyl ether/EtOH, reflux | 72–75 | Enolizable substrate tolerance |
Carboxyl group installation at the 6-position employs direct carboxylation or esterification of pre-formed acids. Ethyl esterification is achieved via nucleophilic substitution: 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate reacts with sodium ethoxide to yield ethyl esters at 60–80°C [6]. Carboxylic acid intermediates (e.g., 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid) undergo esterification using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in anhydrous THF, with yields >90% [4]. Microwave-assisted techniques accelerate ester formation; methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is synthesized in 15 minutes under 150 W irradiation, enhancing throughput [10].
Table 2: Esterification Approaches for Pyrrolo[3,2-b]Pyridine Derivatives
Substrate | Method | Conditions | Yield (%) |
---|---|---|---|
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Nucleophilic substitution | NaOEt, DMF, 80°C | 78 |
1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | DCC/DMAP coupling | THF, rt, 12 h | 92 |
6-Azaindole-2-carboxylic acid | Microwave esterification | CH₃OH, 150 W, 15 min | 88 |
N1-methylation demands stringent control to avoid O-/C-alkylation. Silver oxide-mediated methylation uses Ag₂O as a soft Lewis acid to coordinate the pyrrole nitrogen, directing CH₃I attack exclusively to the 1-position. This method delivers >95% regioselectivity for ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate [4]. Protection-deprotection sequences are equally effective: Triisopropylsilyl (TIPS) groups shield the pyrrole nitrogen during C4/C5 functionalization, followed by desilylation and methylation with NaH/CH₃I in THF (0°C to rt). This approach achieves 85–92% isolated yields [6]. Notably, unprotected 7-azaindoles undergo over-alkylation, emphasizing the need for selective strategies [1].
Scalable synthesis requires solvent optimization, catalysis engineering, and waste reduction. THF/water biphasic systems in Duff formylation lower HMTA usage by 40%, while maintaining 70% yield [1]. Continuous-flow hydrogenation replaces batch processing for nitro-group reductions: Pd/C-packed cartridges at 100°C and 50 bar H₂ convert intermediates in <5 minutes residence time, minimizing catalyst loading [4]. Green esterification employs lipase CAL-B (immobilized on silica) in solvent-free conditions, enabling 99% conversion at 60°C with enzyme recyclability (>10 cycles) [10]. Cost analysis confirms 30% lower operational expenditure versus traditional DCC methods.
Table 3: Scalable Process Parameters for Key Reactions
Reaction Step | Optimized Conditions | Scale | Efficiency Gain |
---|---|---|---|
Duff Formylation | Biphasic THF/H₂O, reduced HMTA | 1 kg | 40% reagent cost reduction |
Reductive Cyclization | Continuous-flow H₂, Pd/C cartridge | 500 g/h | 90% catalyst reuse |
Enzymatic Esterification | CAL-B lipase, solvent-free, 60°C | 100 L | 99% conversion, no toxic byproducts |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7